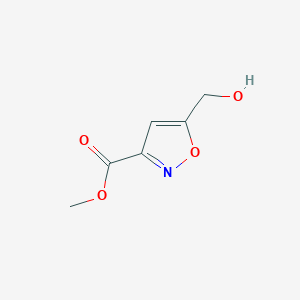

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDZZTFUHHYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434440 | |

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-55-5 | |

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

An In-depth Technical Guide to the

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous pharmacologically active agents. Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, in particular, serves as a versatile building block, presenting three distinct points for chemical modification: the ester, the hydroxymethyl group, and the isoxazole ring itself. This guide provides a detailed, mechanistically-grounded protocol for its synthesis, tailored for researchers in organic synthesis and drug development.

Recommended Synthetic Pathway: [3+2] Cycloaddition

The most robust and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. This pathway offers high regioselectivity and proceeds under relatively mild conditions. The core strategy involves the reaction of a dipolarophile (an alkyne) with a 1,3-dipole (a nitrile oxide).

For the synthesis of the target molecule, the chosen pathway involves the reaction between methyl propiolate (the dipolarophile) and formonitrile oxide (the 1,3-dipole). Formonitrile oxide is a highly reactive and unstable intermediate that must be generated in situ. A common and effective method for its generation is the oxidative dehydrogenation of formaldoxime, which can be accomplished using reagents like aqueous sodium hypochlorite (bleach).

The overall transformation is depicted below:

Caption: Synthetic workflow for the target compound via in situ nitrile oxide generation and cycloaddition.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

The key step in this synthesis is a pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the concerted interaction of the π-systems of the 1,3-dipole (formonitrile oxide, H-C≡N⁺-O⁻) and the dipolarophile (methyl propiolate).

-

Generation of the 1,3-Dipole: Formaldoxime (CH₂=NOH) is first chlorinated by sodium hypochlorite to form the corresponding hydroximoyl chloride (Cl-CH=NOH).

-

Elimination: In the presence of a base (the reaction is typically self-basing or a mild base is used), the hydroximoyl chloride undergoes dehydrochlorination to yield the highly reactive formonitrile oxide intermediate.

-

Cycloaddition: The formonitrile oxide immediately reacts with the methyl propiolate present in the reaction mixture. The frontier molecular orbitals (FMOs) of the two components align, leading to the formation of two new sigma bonds in a single, concerted step, thereby closing the five-membered isoxazole ring. The regioselectivity, which places the hydroxymethyl group at the 5-position, is governed by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nitrile oxide cycloadditions.

Materials and Reagents:

-

Methyl propiolate (99%)

-

Formaldehyde (37% solution in water)

-

Hydroxylamine hydrochloride (99%)

-

Sodium hypochlorite (10-15% aqueous solution, commercial bleach)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

Step 1: Preparation of Aqueous Formaldoxime Solution (To be prepared fresh)

-

In a well-ventilated fume hood, combine 5.0 g of hydroxylamine hydrochloride with 10 mL of deionized water in a 50 mL flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 5.5 mL of a 37% aqueous formaldehyde solution while stirring.

-

Add a saturated solution of sodium bicarbonate dropwise until the pH of the solution is approximately 7.

-

This freshly prepared aqueous solution of formaldoxime is used immediately in the next step.

Causality Explanation: Formaldoxime is unstable and should be prepared fresh. Neutralizing the solution is crucial as the subsequent oxidation with NaOCl is pH-sensitive.

Step 2: In situ Generation and Cycloaddition

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of 5.0 g (59.5 mmol) of methyl propiolate in 50 mL of ethyl acetate.

-

Begin vigorous stirring and add the freshly prepared formaldoxime solution from Step 1 to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 50 mL of aqueous sodium hypochlorite solution (10-15%) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).

Causality Explanation: The slow, controlled addition of NaOCl at low temperature is critical to manage the exothermic oxidation and to ensure the generated formonitrile oxide reacts with the alkyne rather than dimerizing or decomposing.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of ethyl acetate.

-

Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by column chromatography on silica gel. Elute with a gradient of 20-40% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.

Causality Explanation: The aqueous washes remove inorganic salts and unreacted water-soluble components. Column chromatography is essential to separate the target product from unreacted starting material and any side products, such as furoxans (nitrile oxide dimers).

Product Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

| Parameter | Expected Value |

| Appearance | Colorless oil or white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.01 (s, 1H, isoxazole H4), 4.95 (s, 2H, -CH₂OH), 3.98 (s, 3H, -OCH₃), 2.5-3.0 (br s, 1H, -OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.0 (C=O, ester), 160.5 (C5), 158.0 (C3), 105.0 (C4), 55.0 (-CH₂OH), 52.5 (-OCH₃) |

| Mass Spec (ESI+) | m/z: 158.04 [M+H]⁺, 180.02 [M+Na]⁺ |

Safety and Handling

-

Methyl propiolate is volatile, flammable, and a lachrymator. Handle only in a well-ventilated fume hood.

-

Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer.

-

Sodium hypochlorite is a strong oxidant and corrosive. Avoid contact with acids and organic materials.

-

Formaldehyde is a known carcinogen and sensitizer.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The described [3+2] cycloaddition provides a reliable and efficient route to this compound. The protocol emphasizes control over reaction conditions to manage the stability of the key formonitrile oxide intermediate, ensuring a good yield of the desired product. This versatile building block is primed for further derivatization, making it a valuable asset for constructing complex molecules in pharmaceutical and materials research.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]

-

Larsen, K. E., & Torssell, K. B. G. (1984). A convenient synthesis of isoxazoles from nitro compounds and alkynes. Tetrahedron, 40(15), 2985-2988. Available at: [Link]

-

Just, G., & Dahl, L. (1966). The in situ generation of nitrile oxides from primary nitroparaffins. Tetrahedron, 22(Supplement 7), 17-20. Available at: [Link]

A Senior Application Scientist's Guide to the Characterization of Novel Isoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their remarkable versatility and presence in a multitude of biologically active compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in modern drug discovery.[3][4] From the anti-inflammatory celecoxib to the antibiotic cloxacillin and the antipsychotic risperidone, the isoxazole moiety is integral to numerous FDA-approved drugs, underscoring its therapeutic significance.[1][2][5]

This guide is designed not as a rigid set of instructions, but as a holistic framework for the comprehensive characterization of novel isoxazole derivatives. As senior application scientists, our goal is to move beyond mere protocol recitation. We will delve into the causality behind our experimental choices, ensuring that each step, from synthesis to biological evaluation, is part of a self-validating and logically coherent workflow. Our approach is grounded in the principle that a well-characterized molecule is the only reliable foundation for groundbreaking therapeutic development.

Chapter 1: The Genesis of a Novel Isoxazole - Synthesis and Rationale

The journey of any novel compound begins with its synthesis. The chosen synthetic route is the first critical decision, as it dictates the feasibility, yield, and potential for structural diversity. While numerous methods exist, the Huisgen 1,3-dipolar cycloaddition is arguably the most robust and widely employed strategy for constructing the isoxazole core.[6][7][8][9]

The Causality of Choice: Why 1,3-Dipolar Cycloaddition?

The preeminence of this reaction lies in its high degree of regioselectivity and functional group tolerance. It involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ to circumvent its instability, with a dipolarophile, typically an alkyne or alkene.[6][10][11] The in situ generation from precursors like aldoximes or hydroximoyl chlorides is crucial; it minimizes the common side reaction of nitrile oxide dimerization into furoxans, thereby maximizing the yield of the desired isoxazole.[11][12]

Chapter 2: Structural Elucidation - From Spectrum to Single Crystal

Once synthesized and purified, the definitive confirmation of the molecular structure is paramount. This is a two-tiered process involving initial spectroscopic analysis followed by the unambiguous validation through X-ray crystallography.

Spectroscopic Fingerprinting

Spectroscopic methods provide the first line of evidence for the successful synthesis of the target isoxazole derivative. Each technique offers a unique piece of the structural puzzle. The combination of NMR, IR, and Mass Spectrometry creates a detailed "fingerprint" of the molecule.[13][14][15]

Data Presentation: Typical Spectroscopic Data for a 3,5-Disubstituted Isoxazole

| Technique | Characteristic Signal/Peak | Typical Range / Interpretation |

| ¹H NMR | C4-H Proton | Singlet, δ 6.0-7.0 ppm. Its presence and singlet nature are strong indicators of the isoxazole ring formation. |

| ¹³C NMR | C3, C4, C5 Carbons | C3 & C5: δ 150-170 ppm (quaternary carbons attached to heteroatoms). C4: δ 100-115 ppm. |

| FT-IR | C=N Stretch | 1600-1650 cm⁻¹ |

| N-O Stretch | 1400-1450 cm⁻¹ | |

| C-O Stretch | 1200-1260 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | Corresponds to the calculated molecular weight of the target compound. |

| Fragmentation | Characteristic cleavage of the weak N-O bond is often observed. |

Note: Exact values are highly dependent on the specific substituents attached to the isoxazole core.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopy provides compelling evidence, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution, three-dimensional map of the molecule's atomic arrangement.[16] This technique is the definitive arbiter of structure, confirming connectivity, stereochemistry, and subtle conformational details that are crucial for understanding structure-activity relationships (SAR).[16] The process, from growing a suitable crystal to final structure validation, is a meticulous workflow that ensures the highest level of structural integrity.

Chapter 3: Biological Evaluation - Unveiling Therapeutic Potential

With the structure unequivocally confirmed, the next logical step is to probe the biological activity of the novel isoxazole derivative. The isoxazole scaffold is known for a wide spectrum of pharmacological actions, including anticancer, antimicrobial, and anti-inflammatory properties.[1][17][18][19] A tiered screening approach is often employed to efficiently identify promising candidates.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Trypsinize and count the desired cancer cell line (e.g., MCF-7, HeLa, Hep3B).[23][24]

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel isoxazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., DMSO).

-

Include a positive control (e.g., Doxorubicin).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[22]

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[25]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[28][29]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Reagents:

-

Prepare a 2X stock solution of the highest concentration of the isoxazole derivative to be tested in a suitable broth (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard, then dilute it to the final required concentration (typically ~5 x 10⁵ CFU/mL).[28]

-

-

Plate Setup:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the 2X compound stock solution to the first column of wells, resulting in a total volume of 100 µL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution column.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[29]

-

Seal the plate and incubate at 37°C for 16-20 hours.[26][27]

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control.[28]

-

Conclusion

The characterization of a novel isoxazole derivative is a multi-disciplinary endeavor that demands rigor, precision, and a deep understanding of the underlying scientific principles. By systematically progressing from a rational synthesis to comprehensive spectroscopic analysis, definitive crystallographic confirmation, and targeted biological evaluation, we can build a complete and trustworthy profile of a new chemical entity. This methodical approach not only validates the identity and purity of the compound but also uncovers its therapeutic potential, paving the way for the development of next-generation medicines.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences.

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.).

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).

-

Broth microdilution. (n.d.). Wikipedia. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

- Synthesis and characterization of some novel isoxazoles via chalcone intermedi

-

DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (n.d.). ACS Publications. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

-

Cell Viability Assays. (2013). National Center for Biotechnology Information Bookshelf. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]

-

Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

-

Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2019). Taylor & Francis Online. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Center for Biotechnology Information. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 15. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. broadpharm.com [broadpharm.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Broth microdilution - Wikipedia [en.wikipedia.org]

- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific molecule under consideration, Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate, incorporates three key functional groups: the isoxazole core, a methyl ester, and a hydroxymethyl group. This combination of features presents a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.

This guide provides an in-depth technical overview of the spectroscopic analysis of this compound, drawing upon established principles of spectroscopic interpretation and data from closely related analogues.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The subsequent sections will detail the expected spectroscopic signatures arising from this arrangement of atoms and functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information for its identification and characterization.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the hydroxymethyl group, and the isoxazole ring. The predicted chemical shifts are based on the analysis of similar isoxazole derivatives.[2][3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| -CH₂ OH | 4.6 - 4.8 | Singlet (or doublet if coupled to -OH) | 2H | Methylene protons are deshielded by the isoxazole ring and the hydroxyl group.[2] |

| -CH₂OH | Variable (2.0 - 4.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

| Isoxazole C4-H | 6.5 - 6.8 | Singlet | 1H | The proton on the C4 position of the isoxazole ring typically appears as a singlet in this region.[2] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted isoxazoles and general principles of ¹³C NMR spectroscopy.[5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

| -CH₂ OH | 58 - 62 | Aliphatic carbon attached to an oxygen atom. |

| Isoxazole C4 | 100 - 105 | The C4 carbon of the isoxazole ring is typically found in this upfield region.[7] |

| Isoxazole C3 | 158 - 162 | The C3 carbon, attached to the ester group, is significantly deshielded. |

| Isoxazole C5 | 170 - 175 | The C5 carbon, attached to the hydroxymethyl group, is the most deshielded of the ring carbons. |

| C =O (Ester) | 160 - 165 | Carbonyl carbon of the methyl ester. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the respective carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and isoxazole moieties.[8][9]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (sp²) | 3050 - 3150 | Medium | Stretching |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching |

| C=O (ester) | 1720 - 1740 | Strong | Stretching |

| C=N (isoxazole) | 1600 - 1650 | Medium | Stretching |

| C=C (isoxazole) | 1450 - 1550 | Medium | Stretching |

| C-O (ester) | 1100 - 1300 | Strong | Stretching |

| N-O (isoxazole) | 900 - 950 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CHCl₃).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Molecular Ion and Fragmentation Pattern:

The molecular formula of the compound is C₆H₇NO₄, with a molecular weight of 157.12 g/mol .

-

Molecular Ion (M⁺): m/z = 157

-

[M+H]⁺: m/z = 158

-

[M+Na]⁺: m/z = 180

Key Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of small neutral molecules and cleavage of the isoxazole ring.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion and major fragment ions.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these experiments, researchers and drug development professionals can confidently confirm the identity, purity, and structure of this important synthetic building block, thereby ensuring the integrity of their downstream applications in the quest for novel therapeutics.

References

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

-

Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm −l , including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Isoxazole - Optional[IR] - SpectraBase. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (C7H9NO4). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Iowa State University. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Retrieved from [Link]

-

De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. sciarena.com [sciarena.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to ¹H and ¹³C NMR Data for Substituted Oxazoles

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted oxazoles. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the NMR spectra of the oxazole ring system. It offers a detailed analysis of the influence of various substituents on chemical shifts and coupling constants, supported by tabulated data from the peer-reviewed literature. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-quality NMR data for oxazole derivatives and provides visual aids in the form of diagrams to facilitate understanding of key concepts and workflows.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in the design of novel bioactive compounds and functional materials. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]

Given the prevalence of the oxazole motif, a thorough understanding of its structural and electronic properties is paramount for the rational design and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR characteristics of substituted oxazoles, enabling researchers to confidently assign structures and interpret spectral data.

Fundamental Principles of Oxazole NMR Spectroscopy

The aromatic nature of the oxazole ring dictates the characteristic chemical shifts of its ring protons and carbons. The heteroatoms play a significant role in the electron distribution within the ring, leading to a distinct pattern of shielding and deshielding effects.

Atom Numbering and Proton/Carbon Designations

For clarity and consistency, the standard Hantzsch-Widman nomenclature is used for numbering the atoms of the oxazole ring, as illustrated in the diagram below.

Caption: Standard atom numbering for the oxazole ring.

The protons attached to C2, C4, and C5 are designated as H2, H4, and H5, respectively.

General Chemical Shift Regions

In the parent, unsubstituted oxazole, the protons resonate in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The ¹³C NMR spectrum of the oxazole ring carbons exhibits signals in the range of approximately 120 to 160 ppm. The C2 carbon, situated between two electronegative heteroatoms (O1 and N3), is the most deshielded and resonates at the lowest field.[3]

The Influence of Substituents on Oxazole NMR Spectra

The predictive power of NMR spectroscopy lies in the systematic effects that substituents exert on the chemical shifts and coupling constants of the core structure. These effects are primarily governed by the electronic (inductive and resonance) and steric properties of the substituent.

Electronic Effects: A Tug-of-War for Electron Density

Substituents on the oxazole ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the oxazole ring through inductive and/or resonance effects. This increased electron density leads to enhanced shielding of the ring protons and carbons, resulting in an upfield shift (to lower ppm values) of their NMR signals.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and carbonyl functionalities decrease the electron density of the oxazole ring. This deshielding effect causes a downfield shift (to higher ppm values) in the NMR signals of the ring protons and carbons.

The following diagram illustrates the general trends of substituent-induced chemical shifts on the oxazole ring.

Caption: Influence of EDGs and EWGs on oxazole NMR chemical shifts.

Tabulated ¹H and ¹³C NMR Data for Substituted Oxazoles

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of substituted oxazoles, compiled from the scientific literature. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Oxazoles

| Substituent(s) | H2 | H4 | H5 | Solvent | Reference |

| Unsubstituted | 7.95 | 7.09 | 7.69 | CDCl₃ | [4] |

| 2-Methyl | - | 6.95 | 7.55 | CDCl₃ | [5] |

| 2-Phenyl-5-p-tolyl | - | 7.38 | - | CDCl₃ | [6] |

| 2-Phenyl-5-m-tolyl | - | 7.44 | - | CDCl₃ | [6] |

| 2-Phenyl-5-o-tolyl | - | 7.35 | - | CDCl₃ | [6] |

| 2,5-Diphenyl | - | - | - | CDCl₃ | [6] |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Oxazoles

| Substituent(s) | C2 | C4 | C5 | Solvent | Reference |

| Unsubstituted | 150.6 | 125.6 | 138.1 | CDCl₃ | [3] |

| 2-Methyl | 159.9 | 124.9 | 138.3 | CDCl₃ | [3] |

| 4-Methyl | 150.8 | 134.8 | 135.8 | CDCl₃ | [3] |

| 5-Methyl | 149.9 | 122.1 | 148.1 | CDCl₃ | [3] |

| 2-Phenyl-5-p-tolyl | 160.7 | 122.7 | 151.4 | CDCl₃ | [6] |

| 2-Phenyl-5-m-tolyl | 161.0 | 123.3 | 151.4 | CDCl₃ | [6] |

| 2-Phenyl-5-o-tolyl | 160.8 | 126.3 | 150.8 | CDCl₃ | [6] |

| 2,5-Diphenyl | 161.2 | 123.5 | 151.3 | CDCl₃ | [6] |

| 2-Methyl-4-phenyl | 160.0 | 135.7 | 136.2 | CDCl₃ | [3] |

| 4,5-Diphenyl-2-p-tolyl | 160.0 | 144.9 | 136.7 | CDCl₃ | [2] |

Coupling Constants in the Oxazole Ring

Spin-spin coupling between the protons of the oxazole ring provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei. Typical proton-proton coupling constants observed in the oxazole ring are relatively small. For instance, in isoxazole, a related heterocycle, the coupling constants between vicinal protons are in the range of 1.7 to 3.1 Hz.[7]

Experimental Protocol for NMR Analysis of Substituted Oxazoles

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized, step-by-step protocol for the NMR analysis of substituted oxazoles.

4.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as column chromatography, recrystallization, or distillation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds, including oxazoles. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence the chemical shifts.[8]

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

The following diagram outlines the general workflow for acquiring and processing NMR data.

Caption: A typical workflow for NMR analysis.

-

Instrument Setup: Place the NMR tube in the spectrometer and ensure it is spinning at the recommended rate. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Optimize the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For complex structures or unambiguous assignments, acquire two-dimensional NMR spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

4.3. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce coupling information.

-

Structural Assignment: Use the combined information from all acquired spectra (¹H, ¹³C, and 2D NMR) to assign all proton and carbon signals to the corresponding atoms in the molecule.

Conclusion

This technical guide has provided a detailed exploration of the ¹H and ¹³C NMR spectroscopy of substituted oxazoles. A fundamental understanding of the electronic effects of substituents on the chemical shifts of the oxazole ring protons and carbons is essential for the accurate interpretation of NMR spectra and the unambiguous determination of molecular structure. The tabulated data and experimental protocol presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel oxazole-containing compounds. By leveraging the power of NMR spectroscopy, scientists can accelerate the discovery and development of new therapeutics and functional materials based on this important heterocyclic scaffold.

References

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2016). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

-

Wang, T., et al. (2020). Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization of 1,3-Diynes with N,O-B. Organic Letters, 22(15), 5985-5989. [Link]

-

SpectraBase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. In SpectraBase. [Link]

-

Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2948-2987. [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. e-LiS. [Link]

-

Hussein, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal, 10(1), 1-10. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. [Link]

-

Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930-3935. [Link]

-

Kara, Y., & Agirbas, H. (2015). Synthesis of Novel 1,2,4-Oxadiazine Derivatives and the Substituent Effect study on 13C NMR spectra. ResearchGate. [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen Research Portal. [Link]

-

Agirbas, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

-

Wasylishen, R. E., & Schaefer, T. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(17), 2710-2715. [Link]

-

Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au, 3(1), 12-18. [Link]

-

Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108-2118. [Link]

-

Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(1), 12-18. [Link]

-

ResearchGate. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

Elleman, D. D., & Manatt, S. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 3371-3373. [Link]

-

ResearchGate. (2017). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

-

Mondal, S., & Ghorai, M. K. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(1), 456-466. [Link]

-

ResearchGate. (2014). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Waller, Z. A., et al. (2022). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics, 24(3), 1645-1653. [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. research.rug.nl [research.rug.nl]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. OXAZOLE, 2-METHYL-(23012-10-4) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

Strategic Biological Activity Screening of Isoxazole Compound Libraries

An In-Depth Technical Guide:

Preamble: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and capacity to act as a versatile pharmacophore have cemented its status as a "privileged structure." This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor), the antirheumatic drug Leflunomide, and the antibiotic Cloxacillin.[1][4] The inherent versatility of the isoxazole core allows for structural modifications that can enhance pharmacological properties, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6]

This guide provides a strategic framework for the biological activity screening of novel isoxazole compound libraries. We will move beyond a simple recitation of protocols to explain the causal logic behind a tiered screening cascade, ensuring that experimental efforts are efficient, cost-effective, and yield high-quality, interpretable data for advancing drug development programs.

Part 1: The Philosophy of the Tiered Screening Cascade

A brute-force approach to screening, where every compound is tested in every possible assay, is both economically and scientifically untenable. A tiered, hierarchical screening cascade is the industry-standard methodology. This strategy is predicated on a logical progression from broad, high-throughput primary screens to more complex, lower-throughput secondary and mechanistic assays.

The core principle is to use resource-efficient primary assays to cast a wide net and identify initial "hits." These hits are then subjected to progressively more rigorous validation and characterization assays to confirm activity, elucidate the mechanism of action (MoA), and eliminate false positives. This funneling approach ensures that only the most promising candidates advance, maximizing the return on investment in research and development.

Caption: A logical workflow of a tiered screening cascade.

Part 2: Primary Screening – Casting the Net

The objective of primary screening is to rapidly assess a large library of isoxazole derivatives to identify compounds exhibiting any biological activity in key therapeutic areas. These assays are typically performed at a single, relatively high concentration (e.g., 10-50 µM).

Anticancer & Cytotoxicity Screening

Given the prevalence of isoxazoles in oncology research, a general cytotoxicity screen against a panel of cancer cell lines is a logical starting point.[7][8] This identifies compounds that inhibit cell proliferation or induce cell death.

Core Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare a stock solution of each isoxazole compound in DMSO. Add the test compound to the wells at a final concentration of 10 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Antimicrobial Screening

The isoxazole scaffold is a key component of several antibiotics, making antimicrobial screening a high-priority endeavor.[10] The primary goal is to determine the Minimum Inhibitory Concentration (MIC).

Core Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Step-by-Step Methodology:

-

Preparation: In a 96-well plate, prepare serial two-fold dilutions of each isoxazole compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).[11]

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to each well.[11][12]

-

Controls: Include a positive control well (microbes, no compound) and a negative control well (medium, no microbes). A standard antibiotic (e.g., Cloxacillin, Benzylpenicillin) should be run in parallel.[11][12]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest compound concentration in which no turbidity (bacterial growth) is observed.[11]

Table 1: Representative Primary Screening Data

| Compound ID | Primary Screen Type | Target | Result | Hit? |

|---|---|---|---|---|

| ISO-001 | Cytotoxicity | MCF-7 Cells | 8% Viability @ 10 µM | Yes |

| ISO-002 | Cytotoxicity | MCF-7 Cells | 95% Viability @ 10 µM | No |

| ISO-003 | Antimicrobial | S. aureus | MIC > 100 µg/mL | No |

| ISO-004 | Antimicrobial | S. aureus | MIC = 16 µg/mL | Yes |

| ISO-005 | Cytotoxicity | HeLa Cells | 45% Viability @ 10 µM | Yes |

Part 3: Secondary Assays – From Hit to Validated Lead

Primary hits require confirmation and further characterization. Secondary assays aim to generate dose-response curves to quantify potency (e.g., IC₅₀ or EC₅₀) and use orthogonal assays to ensure the observed effect is not an artifact of the primary screen. For enzyme-targeting drugs, a direct inhibition assay is a crucial secondary step.

Case Study: Characterizing a COX-2 Inhibitor

Many anti-inflammatory isoxazoles, like Valdecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[13] A hit from an anti-inflammatory cell-based primary screen would logically progress to a direct enzyme inhibition assay.

Caption: Mechanism of an isoxazole-based COX-2 inhibitor.

Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies a compound's ability to inhibit the conversion of arachidonic acid to prostaglandin by purified COX enzymes, allowing for the determination of both potency and selectivity.[14]

Step-by-Step Methodology:

-

Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.

-

Compound Incubation: In a 96-well plate, incubate varying concentrations of the isoxazole "hit" with either COX-1 or COX-2 enzyme in a reaction buffer for a short pre-incubation period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination & Detection: After a set time, stop the reaction. The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration for each enzyme. Use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[14] The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 2: Representative Secondary Screening Data (Enzyme Inhibition)

| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| ISO-001 | VEGFR2 Kinase | 25.7 | N/A |

| ISO-006 | COX-2 | 55 | 113 |

| ISO-006 | COX-1 | 6215 | 113 |

| ISO-007 | Carbonic Anhydrase | 112,300 | N/A |

| Celecoxib (Control) | COX-2 | 50 | >100 |

Data is illustrative and based on values reported for various isoxazole derivatives.[14][15][16]

Part 4: Elucidating the Mechanism of Action (MoA)

For validated hits, particularly in cancer, understanding how the compound works is critical. MoA studies investigate the downstream cellular consequences of target engagement.

Caption: Decision-making workflow for MoA studies of a cytotoxic hit.

Core Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the isoxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: A significant increase in the Annexin V-positive populations compared to the control indicates that the compound induces apoptosis.[17] Many isoxazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[7][17][18][19]

Part 5: Data Interpretation for Structure-Activity Relationship (SAR)

The data generated from this screening cascade is not an endpoint. It is the critical feedback loop for medicinal chemists. By comparing the activity (e.g., MIC, IC₅₀) of structurally related isoxazoles, a Structure-Activity Relationship (SAR) can be established.[20] For instance, SAR studies might reveal that electron-withdrawing groups at the C-5 phenyl ring enhance antibacterial activity or that a specific substituent on the indole moiety is crucial for cytotoxicity.[4][5][20] This knowledge guides the rational design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing that drives the optimization of potency and selectivity.

Conclusion

The biological screening of isoxazole compounds is a systematic, multi-tiered process that relies on a foundation of scientific integrity and logical progression. By employing a cascade of assays—from high-throughput primary screens to detailed mechanistic studies—researchers can efficiently identify and validate promising new therapeutic candidates. The causality behind each experimental choice, from the initial broad screen to specific MoA interrogation, is paramount for building a robust data package that can confidently guide a compound from a library hit to a potential clinical lead.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). ijcrt.org.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.

- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

- Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Deriv

- Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023).

- Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. (2024). PubMed.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). NIH.

- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.

- Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (2019). MDPI.

- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). PubMed.

- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.

- Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evalu

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025).

Sources

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance | Semantic Scholar [semanticscholar.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijcrt.org [ijcrt.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Introduction

The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically approved pharmaceuticals.[3] This guide focuses on a specific, highly functionalized derivative: This compound . Possessing three distinct points for chemical modification—a methyl ester, a primary alcohol, and the isoxazole ring itself—this molecule represents a versatile building block for the synthesis of compound libraries in drug discovery programs.

Due to the limited availability of direct experimental data for this specific molecule in public literature, this document serves as a technical guide based on established principles of isoxazole chemistry, spectroscopic analysis of analogous structures, and proven synthetic methodologies. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this compound in their work.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound is key to its reactivity and utility. The electron-withdrawing carboxylate group at the 3-position influences the electronic nature of the ring, while the hydroxymethyl group at the 5-position provides a handle for further synthetic elaboration.

Caption: Key reactivity pathways of the 1,2-oxazole ring system.

Protocol: Proposed Synthesis via 1,3-Dipolar Cycloaddition

A robust and reliable method for constructing the 3-carboxy-5-substituted isoxazole ring is the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. [1][4]This approach offers high regioselectivity and proceeds under mild conditions.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Oxazole Scaffold: A Privileged Motif in Natural Product Discovery

An In-Depth Technical Guide to the Discovery and Isolation of Novel Oxazole Natural Products